molecular formula C27H35N5O B1250838 N-[(2R)-2-[4-(1H-indol-4-yl)-1-piperazinyl]propyl]-N-(2-pyridinyl)cyclohexanecarboxamide

N-[(2R)-2-[4-(1H-indol-4-yl)-1-piperazinyl]propyl]-N-(2-pyridinyl)cyclohexanecarboxamide

Cat. No. B1250838
M. Wt: 445.6 g/mol
InChI Key: NNSYBEYJVBRLHO-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2R)-2-[4-(1H-indol-4-yl)-1-piperazinyl]propyl]-N-(2-pyridinyl)cyclohexanecarboxamide is a N-arylpiperazine.

Scientific Research Applications

  • Serotonin Receptor Studies : This compound has been studied for its effects on serotonin-containing neurons. It has been identified as a potent and selective 5-HT1A receptor antagonist, which can influence serotonin neuronal firing (Craven, Grahame-Smith, & Newberry, 1994).

  • Potential Antipsychotic Agent : Research has shown its analogs to have potential as antipsychotic agents, as they exhibit binding to dopamine D2 and serotonin 5-HT2 receptors, suggesting a role in neuropsychiatric disorders (Norman, Navas, Thompson, & Rigdon, 1996).

  • Radiosynthesis for PET Imaging : The compound has been used in the efficient synthesis of radioligands for PET imaging, specifically as a selective 5-HT1A antagonist (Wilson, DaSilva, & Houle, 1996).

  • PET Imaging of Serotonin Receptors : Its derivatives have been used in PET imaging studies to quantify serotonin 5-HT1A receptors in human subjects, providing insights into neuropsychiatric conditions (Choi et al., 2015).

  • Exploration in Alzheimer's Disease Treatment : There has been research into related compounds for the treatment of Alzheimer's disease, showing promise in enhancing cholinergic and adrenergic mechanisms (Klein et al., 1996).

  • Anticancer Activity : Certain derivatives have been evaluated for their anticancer activity, showing potential against various cancer cell lines (Kumar, Kumar, Roy, & Sondhi, 2013).

properties

Product Name

N-[(2R)-2-[4-(1H-indol-4-yl)-1-piperazinyl]propyl]-N-(2-pyridinyl)cyclohexanecarboxamide

Molecular Formula

C27H35N5O

Molecular Weight

445.6 g/mol

IUPAC Name

N-[(2R)-2-[4-(1H-indol-4-yl)piperazin-1-yl]propyl]-N-pyridin-2-ylcyclohexanecarboxamide

InChI

InChI=1S/C27H35N5O/c1-21(20-32(26-12-5-6-14-29-26)27(33)22-8-3-2-4-9-22)30-16-18-31(19-17-30)25-11-7-10-24-23(25)13-15-28-24/h5-7,10-15,21-22,28H,2-4,8-9,16-20H2,1H3/t21-/m1/s1

InChI Key

NNSYBEYJVBRLHO-OAQYLSRUSA-N

Isomeric SMILES

C[C@H](CN(C1=CC=CC=N1)C(=O)C2CCCCC2)N3CCN(CC3)C4=CC=CC5=C4C=CN5

Canonical SMILES

CC(CN(C1=CC=CC=N1)C(=O)C2CCCCC2)N3CCN(CC3)C4=CC=CC5=C4C=CN5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(2R)-2-[4-(1H-indol-4-yl)-1-piperazinyl]propyl]-N-(2-pyridinyl)cyclohexanecarboxamide
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N-[(2R)-2-[4-(1H-indol-4-yl)-1-piperazinyl]propyl]-N-(2-pyridinyl)cyclohexanecarboxamide
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N-[(2R)-2-[4-(1H-indol-4-yl)-1-piperazinyl]propyl]-N-(2-pyridinyl)cyclohexanecarboxamide
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N-[(2R)-2-[4-(1H-indol-4-yl)-1-piperazinyl]propyl]-N-(2-pyridinyl)cyclohexanecarboxamide
Reactant of Route 5
N-[(2R)-2-[4-(1H-indol-4-yl)-1-piperazinyl]propyl]-N-(2-pyridinyl)cyclohexanecarboxamide
Reactant of Route 6
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N-[(2R)-2-[4-(1H-indol-4-yl)-1-piperazinyl]propyl]-N-(2-pyridinyl)cyclohexanecarboxamide

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